molecular formula C12H15ClO2 B1581595 5-Chloropentyl benzoate CAS No. 55092-47-2

5-Chloropentyl benzoate

Cat. No.: B1581595
CAS No.: 55092-47-2
M. Wt: 226.7 g/mol
InChI Key: XIOZPPYPTAEPGJ-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry

5-Chloropentyl benzoate (B1203000) is structurally classified as an ester. It is derived from the formal condensation of benzoic acid and 5-chloropentan-1-ol. The molecule incorporates a benzoate group, which consists of a benzene (B151609) ring attached to an ester functional group, and a five-carbon alkyl chain with a terminal chlorine atom. This unique combination of a relatively non-polar aromatic ring and a flexible alkyl chain terminating in a reactive chloro group defines its chemical behavior and utility.

The ester linkage in 5-chloropentyl benzoate can be cleaved through hydrolysis, a characteristic reaction of esters, which can be catalyzed by either acids or bases. This reaction yields benzoic acid and 5-chloropentanol.

Significance as a Synthetic Intermediate in Organic Synthesis

The primary significance of this compound in organic synthesis stems from its bifunctional nature. It possesses two distinct reactive sites: the ester group and the terminal chlorine atom. This allows for a range of selective chemical transformations.

The chloro group on the pentyl chain is a key functional handle for nucleophilic substitution reactions. This allows for the introduction of various functionalities at the terminal position of the pentyl chain, making it a valuable building block for the synthesis of more complex molecules. For instance, the chlorine atom can be displaced by nucleophiles such as amines or thiols.

Furthermore, the benzoate group can serve as a protecting group for the hydroxyl function of 5-chloropentanol. After performing desired chemical modifications at the chloro-terminated end of the molecule, the benzoate group can be readily removed by hydrolysis to liberate the free alcohol.

One documented synthetic route to this compound involves the reaction of tetrahydropyran (B127337) with benzoyl chloride. guidechem.com Another method is the reaction of a saturated cyclic ether, such as tetrahydropyran, with a carboxylic acid like benzoic acid and a hydrogen halide in the presence of a metal halide catalyst. google.com Friedel-Crafts type catalysts like stannic chloride, zinc chloride, ferric chloride, or boron trifluoride are often employed to facilitate this ring-opening and esterification process. google.com A yield of 82% has been reported for the synthesis from tetrahydropyran and benzoyl chloride using molybdenum(V) chloride as a reagent in 1,2-dichloroethane (B1671644) at 80°C for 3 hours. guidechem.com

Overview of Current and Potential Research Trajectories

Current research involving this compound and similar haloalkyl esters highlights their utility as intermediates in the preparation of various chemical products. google.com For example, haloalkyl esters are used to create detergents and agents that decrease water evaporation. google.com

The bifunctional character of this compound opens avenues for its use in several areas of research:

Polymer Chemistry: The molecule could be incorporated into polymer chains. The ester group could be part of a polyester (B1180765) backbone, while the chloroalkyl chain could be used for post-polymerization modification, allowing for the tailoring of polymer properties.

Materials Science: Esters like this compound can be used in synthesizing polymers and other materials with specific characteristics. Their integration into polymer matrices may enhance flexibility, chemical resistance, and thermal stability.

Drug Discovery and Development: While direct biological applications are not extensively documented, the this compound scaffold could be a starting point for the synthesis of novel pharmaceutical compounds. The ability to introduce various functional groups via nucleophilic substitution on the pentyl chain allows for the creation of a library of compounds for biological screening. For instance, compounds with structural similarities have been investigated for their potential anticancer properties.

Below is a table summarizing some of the key chemical properties of this compound:

PropertyValue
Molecular FormulaC₁₂H₁₅ClO₂
Molecular Weight226.70 g/mol
IUPAC NameThis compound
CAS Number55092-47-2
Boiling Point320 °C at 760 mmHg
Polar Surface Area26.3 Ų

Table generated from data in search results. guidechem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropentyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15ClO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOZPPYPTAEPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203614
Record name 5-Chloropentyl benzoate
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Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55092-47-2
Record name 5-Chloropentyl benzoate
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Record name 55092-47-2
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Record name 5-Chloropentyl benzoate
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Record name 5-CHLOROPENTYL BENZOATE
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Synthetic Methodologies for 5 Chloropentyl Benzoate and Analogous Compounds

Esterification Reactions: Classical and Catalytic Approaches

Esterification represents the most direct and conventional route for producing esters. This involves the reaction of a carboxylic acid with an alcohol, a process that is typically reversible and often requires a catalyst to achieve reasonable reaction rates and yields.

To favor the formation of the ester product, the equilibrium must be shifted to the right. tcu.edu This can be achieved by either using an excess of one of the reactants (typically the more available or less expensive one) or by removing the water as it is formed. tcu.edu The latter is often accomplished through azeotropic distillation using a Dean-Stark apparatus.

The general procedure involves mixing benzoic acid and 5-chloropentanol with a catalytic amount of acid and refluxing the mixture. chegg.com After the reaction is complete, the mixture is cooled, and the product is isolated through a series of workup steps, including washing with a basic solution (like sodium carbonate) to remove unreacted benzoic acid, followed by purification, typically via distillation. chegg.com

Catalysts are crucial for accelerating the rate of esterification. These can be broadly classified into Brønsted acids and Lewis acids.

Brønsted Acids: These are the most traditional catalysts for esterification. diva-portal.org Concentrated sulfuric acid is widely used due to its effectiveness and low cost. tcu.educhegg.com Other common Brønsted acids include phosphoric acid and p-toluenesulfonic acid. diva-portal.orgmdpi.com The catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 5-chloropentanol. youtube.com While effective, these homogeneous catalysts can be difficult to separate from the reaction mixture and can lead to environmental concerns due to the generation of acidic wastewater. mdpi.com

Lewis Acids: A variety of Lewis acid catalysts have been developed to overcome the drawbacks of mineral acids. These include metal-containing compounds that can activate the carboxylic acid. Zirconium and titanium-based solid acids, for instance, have shown significant catalytic activity in the synthesis of methyl benzoates from benzoic acid and methanol (B129727). mdpi.com Tin(II) compounds have also been successfully employed as catalysts for preparing benzoic esters. google.com Metallocene complexes, such as zirconocene (B1252598) triflate, have been studied as catalysts for aromatic esterification, demonstrating the ongoing research into more efficient and environmentally benign catalytic systems. diva-portal.org

The choice of catalyst can significantly influence reaction conditions and yield, as summarized in the table below.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, H₃PO₄, p-TsOHReflux, Water RemovalLow cost, High activityCorrosive, Difficult to separate, Waste generation
Lewis Acids Zr/Ti solid acids, Sn(II) compounds, Zirconocene triflateVaries (often elevated temperatures)Often reusable, Milder conditions, Higher selectivityHigher cost, Potential for metal contamination

Alternative Synthetic Pathways

Beyond direct esterification, alternative routes can be employed, particularly those that utilize different starting materials like cyclic ethers.

The ring-opening of a cyclic ether like tetrahydropyran (B127337) (THP) provides a powerful method for the synthesis of 1,5-disubstituted pentane (B18724) derivatives, including haloalkyl esters.

Tetrahydropyran can undergo acid-catalyzed ring-opening in the presence of a nucleophile. When a hydrohalic acid (like HCl) and benzoic acid are used, the reaction can proceed to form 5-chloropentyl benzoate (B1203000). In this process, the ether oxygen of THP is protonated by the strong acid, making the ring susceptible to nucleophilic attack. The chloride ion can act as the nucleophile to open the ring, forming a 5-chloropentanol intermediate, which can then be esterified in situ by benzoic acid. Alternatively, the hydroxyl group of an intermediate formed by the attack of benzoic acid could be subsequently displaced by a halide.

A more direct approach involves the reaction of a cyclic ether with an acyl halide in the presence of a Lewis acid catalyst, a reaction analogous to the Friedel-Crafts acylation. wikipedia.orgnih.gov Strong Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), are classic Friedel-Crafts catalysts. wikipedia.orgyoutube.com

In this synthesis, the Lewis acid coordinates with the oxygen atom of tetrahydropyran, activating the ether for ring-opening. The acyl halide, in this case, benzoyl chloride, provides both the benzoate group and the halide. The chloride from the benzoyl chloride (or from the Lewis acid complex) attacks one of the carbons adjacent to the ether oxygen, leading to the cleavage of a C-O bond. youtube.com This concerted or sequential process results in the formation of 5-chloropentyl benzoate directly. This method is advantageous as it combines ring-opening and acylation into a single step. A similar strategy has been described for the synthesis of 1-bromo-5-chloropentane (B104276) from tetrahydrofuran (B95107) and acetyl chloride using a Lewis acid catalyst. guidechem.com

The table below outlines the key components of this alternative pathway.

Reactant 1Reactant 2CatalystProductReaction Type
TetrahydropyranBenzoyl ChlorideLewis Acid (e.g., AlCl₃, ZnCl₂)This compoundLewis acid-catalyzed ring-opening acylation

Ring-Opening Reactions of Saturated Cyclic Ethers

Optimization of Synthetic Yield and Selectivity

The efficient synthesis of this compound and related esters hinges on the careful optimization of reaction conditions to maximize yield and selectivity. Key to this optimization is the strategic control of process parameters, the application of advanced purification techniques, and the implementation of robust scale-up methodologies.

Temperature Regimes: Reaction temperature is a critical factor that directly influences the kinetics of esterification. mdpi.com Higher temperatures generally increase the reaction rate; however, an optimal temperature must be determined to prevent the degradation of reactants or products and to minimize side reactions. scienceready.com.aumdpi.com For instance, in the synthesis of some alkyl esters, the highest conversion was achieved at 200°C, with no further improvement at higher temperatures. In other processes, elevated temperatures of 130-140°C have been shown to cause decomposition of catalysts, leading to a lower yield compared to reactions run at a more moderate 120°C. arborpharmchem.com For certain benzothiazepine (B8601423) derivatives, an optimal temperature was identified at 60°C, with higher temperatures leading to a decline in yield.

Solvent Effects: The choice of solvent can significantly impact reaction efficiency and selectivity. Solvents can influence reactant solubility, mediate heat transfer, and affect the equilibrium position. In the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a superior balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene (B151609). google.com In some modern approaches, solvent-free conditions are employed, which simplifies purification and reduces environmental impact. nih.gov The use of polyethylene (B3416737) glycol-400 (PEG-400) as a medium has also been shown to provide maximum synthetic yields in shorter times compared to conventional solvents.

Reaction Time: Optimizing reaction time is essential for maximizing throughput and minimizing energy consumption, particularly in large-scale applications. hscprep.com.au Insufficient reaction time leads to incomplete conversion, while excessively long durations can promote the formation of undesired byproducts, thus reducing selectivity. google.com For example, the optimization of an oxidative coupling reaction saw the required time reduced from 20 hours to just 4 hours without a significant loss in conversion or selectivity. google.com The optimal reaction time is highly specific to the substrates, as demonstrated in the synthesis of different chalcone (B49325) derivatives where optimum times varied from 12 to 30 hours. labmanager.com

Table 1: Impact of Process Parameters on Ester Synthesis

ParameterGeneral EffectOptimized ExampleSource
Temperature Increases reaction rate but can cause degradation or side reactions if too high.Highest conversion for an alkyl ester was obtained at 200°C.
Solvent Affects solubility, heat transfer, and reaction equilibrium.Acetonitrile provided the best balance of conversion and selectivity over dichloromethane. google.com
Reaction Time Determines the extent of reactant conversion; prolonged time can lead to byproducts.Optimized from 20 hours to 4 hours without significant impact on yield. google.com

Post-synthesis, the crude product mixture contains the target ester alongside unreacted starting materials, catalysts, and byproducts. Achieving high purity requires sophisticated purification strategies.

Silica (B1680970) Gel Column Chromatography: Column chromatography is a cornerstone technique for purifying organic compounds. catsci.com It separates components of a mixture based on their differential adsorption to a stationary phase, typically silica gel, while a mobile phase (eluent) facilitates their movement. orgsyn.org For the purification of ester compounds, this method is highly effective. For example, crude products have been successfully purified using silica gel column chromatography with a solvent system like hexanes and ethyl acetate, achieving high purity and yields of up to 96%. epo.org The process involves dissolving the crude mixture in a minimal amount of eluent, loading it onto the column, and eluting with a solvent or a gradient of solvents to separate the components based on polarity. orgsyn.org

Thin Layer Chromatography (TLC): Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction. google.com By taking small aliquots from the reaction mixture at various intervals and spotting them on a TLC plate, chemists can visually track the consumption of reactants and the formation of products. google.com A typical TLC analysis for a synthesis would involve spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) on the plate. google.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify. The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane. google.com This technique is quick, uses minimal material, and is crucial for determining the optimal reaction time and for analyzing fractions collected from column chromatography. catsci.comgoogle.com

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

Time PointReactant Spot (Rf ≈ 0.6)Product Spot (Rf ≈ 0.4)Observations
T = 0 hr StrongNot VisibleReaction initiated.
T = 2 hr ModerateFaintProduct formation has begun.
T = 4 hr FaintStrongSignificant conversion has occurred.
T = 6 hr Not VisibleStrongReaction is complete.

Rf (Retardation factor) values are illustrative.

Distillation: Distillation is a primary method for purifying liquid esters, especially after initial workup and solvent removal. hscprep.com.auscienceready.com.au This technique separates compounds based on differences in their boiling points. hscprep.com.au For esters with sufficient thermal stability, fractional distillation, often under reduced pressure (vacuum distillation), is employed to lower the boiling point and prevent decomposition. orgsyn.org This is particularly useful for separating the desired ester from less volatile impurities or high-boiling starting materials. The process involves heating the liquid mixture to its boiling point, condensing the vapor, and collecting the resulting liquid, known as the distillate. hscprep.com.au

Other Isolation Methods: Before final purification by chromatography or distillation, an initial workup is typically performed. This often involves a liquid-liquid extraction to separate the organic product from aqueous-soluble impurities. The reaction mixture may be washed with a weak base, such as sodium bicarbonate solution, to neutralize any acidic catalysts or unreacted carboxylic acid. scienceready.com.au Subsequently, washes with water or brine help remove residual water-soluble compounds. The resulting organic layer, containing the crude ester, is then dried over an anhydrous salt like sodium sulfate (B86663) before proceeding to the final purification steps. epo.org

Transitioning a synthetic route from a laboratory benchtop to industrial-scale production introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability. epo.orggoogle.com

A key consideration in scaling up is managing heat transfer. Reactions that are easily controlled in small flasks can become dangerously exothermic in large reactors due to the decrease in the surface-area-to-volume ratio. google.com This necessitates robust reactor designs with efficient cooling systems and careful control over the rate of reagent addition to prevent thermal runaways. google.comgoogle.com

Process simplification is another critical goal for large-scale synthesis. google.com This includes minimizing the number of steps, avoiding the isolation of intermediates where possible, and selecting reagents and solvents that are cost-effective, safe to handle in large quantities, and environmentally benign. google.comgoogle.com The development of scalable processes often focuses on improving reaction kinetics to shorten cycle times, which is crucial for high-throughput manufacturing. hscprep.com.au

Reactivity and Transformational Chemistry of 5 Chloropentyl Benzoate

Functional Group Interconversions on the Chloropentyl Moiety

The terminal chloro group on the pentyl chain is a key site for nucleophilic substitution and reductive transformations.

The primary alkyl chloride of the 5-chloropentyl group is susceptible to attack by a variety of nucleophiles, proceeding through an SN2 mechanism. This allows for the introduction of a wide array of functional groups at the terminal position.

A common example of such a transformation is the reaction with sodium azide (B81097) to introduce an azido (B1232118) group. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the azide ion. The resulting 5-azidopentyl benzoate (B1203000) can be further transformed, for instance, through reduction of the azide to an amine or via cycloaddition reactions. nih.gov

Another important nucleophilic substitution is the Finkelstein reaction, where the chloro group is exchanged for iodide by treatment with sodium iodide in acetone (B3395972). The precipitation of sodium chloride in acetone drives the equilibrium towards the formation of 5-iodopentyl benzoate, which is a more reactive alkylating agent due to the better leaving group ability of iodide.

Interactive Data Table: Nucleophilic Substitution Reactions on 5-Chloropentyl Benzoate

NucleophileReagentSolventProduct
AzideSodium Azide (NaN₃)DMF5-Azidopentyl benzoate
IodideSodium Iodide (NaI)Acetone5-Iodopentyl benzoate
CyanideSodium Cyanide (NaCN)DMSO5-Cyanopentyl benzoate
Hydroxide (B78521)Sodium Hydroxide (NaOH)Water/THF5-Hydroxypentyl benzoate

The chloro group of this compound can be removed through various reductive processes to yield pentyl benzoate. pdfexamnotes.com One of the most powerful reducing agents for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com However, LiAlH₄ will also reduce the ester group. Therefore, milder reducing agents or catalytic hydrogenation methods are often preferred to selectively reduce the alkyl halide.

Catalytic hydrogenation, employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas, is an effective method for the dehalogenation of alkyl chlorides. pdfexamnotes.com This method is generally chemoselective, leaving the benzoate ester intact. Another approach involves the use of radical-based reductions, for instance with tributyltin hydride, although this method has toxicity concerns. acs.org

Reactions Involving the Benzoate Moiety

The benzoate ester group can undergo hydrolysis, transesterification, and electrophilic aromatic substitution reactions.

The ester linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. rsc.orgrsc.org Acid-catalyzed hydrolysis, typically using a strong acid like sulfuric acid in the presence of water, yields benzoic acid and 5-chloropentan-1-ol. libretexts.org Base-promoted hydrolysis (saponification), using a base such as sodium hydroxide, initially produces sodium benzoate and 5-chloropentan-1-ol. quora.com Subsequent acidification of the reaction mixture is necessary to obtain benzoic acid. quora.com

Transesterification involves the exchange of the alcohol portion of the ester. For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid or base catalyst will produce methyl benzoate and 5-chloropentan-1-ol. ucla.eduresearchgate.net This reaction is reversible, and driving it to completion often requires using one of the reactants in large excess. ucla.edu

Interactive Data Table: Hydrolysis and Transesterification of this compound

ReactionReagentsProducts
Acid-catalyzed HydrolysisH₂O, H₂SO₄Benzoic acid, 5-Chloropentan-1-ol
Base-promoted Hydrolysis1. NaOH, H₂O 2. H₃O⁺Benzoic acid, 5-Chloropentan-1-ol
TransesterificationCH₃OH, H⁺ or CH₃O⁻Methyl benzoate, 5-Chloropentan-1-ol

The benzene (B151609) ring of the benzoate group can undergo electrophilic aromatic substitution. wikipedia.org The ester group is a deactivating, meta-directing substituent. libretexts.org This means that electrophiles will preferentially attack the meta position of the aromatic ring, and the reaction will proceed more slowly than with unsubstituted benzene.

A classic example is the nitration of the benzoate ring. acs.org Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid will introduce a nitro group at the meta position, yielding 5-chloropentyl 3-nitrobenzoate. chegg.commnstate.eduma.edu The strong acids generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. ma.edu

Application in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a useful building block in the synthesis of more complex molecules. nih.gov The two reactive sites, the alkyl chloride and the benzoate ester, can be manipulated sequentially to introduce different functionalities.

For instance, the chloropentyl chain can first undergo a nucleophilic substitution to introduce a desired group. The resulting functionalized pentyl benzoate can then be subjected to reactions at the benzoate moiety. For example, hydrolysis of the ester can unmask a carboxylic acid, which can then be used for amide bond formation or other transformations. This orthogonal reactivity allows for a stepwise and controlled construction of larger molecular architectures. Haloalkyl esters are valuable intermediates in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals. mdpi.comnih.govresearchgate.net

Alkylation Strategies Employing this compound as a Reagent

This compound serves as a bifunctional reagent in alkylation reactions, capable of introducing a five-carbon chain bearing a terminal benzoyl-protected hydroxyl group. The reactivity of the molecule is centered on the primary alkyl chloride, which acts as an electrophilic site for nucleophilic substitution. This allows for the covalent attachment of the 5-(benzoyloxy)pentyl moiety to a variety of nucleophiles, including heteroatoms like nitrogen, oxygen, and sulfur.

The general mechanism for alkylation using this compound follows a standard SN2 pathway. A nucleophile (Nu:) attacks the carbon atom bonded to the chlorine, displacing the chloride ion as the leaving group. The benzoyl group remains intact during this process, serving as a protecting group for the terminal hydroxyl function. This strategy is particularly useful in multi-step syntheses where the hydroxyl group needs to be unmasked in a later step.

Key factors influencing the efficiency of alkylation reactions with this compound include the nature of the nucleophile, the choice of solvent, and the reaction temperature. Stronger nucleophiles, polar aprotic solvents (such as DMF or DMSO) that can solvate the cation but not the nucleophile, and moderate heating typically favor the SN2 reaction. Common bases like potassium carbonate or sodium hydride are often employed to deprotonate the nucleophile, thereby increasing its reactivity. researchgate.net

The utility of this compound as an alkylating agent is demonstrated in the synthesis of precursors for more complex molecules. For example, it can be used to alkylate heterocyclic compounds at a nitrogen atom, a critical step in building scaffolds for pharmacologically active agents. The resulting product contains a flexible five-carbon linker with a terminal benzoate ester, which can be subsequently hydrolyzed under basic conditions to reveal a primary alcohol for further functionalization.

Derivatization for Pharmaceutical and Agrochemical Intermediates

The structure of this compound makes it a versatile intermediate for the synthesis of compounds targeted for pharmaceutical and agrochemical applications. Its dual functionality—an alkylating chloromethyl group and a protected hydroxyl group—allows for sequential chemical transformations to build more complex molecular architectures.

Synthesis of Uracil (B121893) and Thymine (B56734) Derivatives with Potential Biological Activity

In the field of medicinal chemistry, N-substituted derivatives of uracil and thymine are of significant interest due to their potential as antiviral and anticancer agents. researchgate.net this compound can be employed as a key reagent for the N-1 alkylation of these pyrimidine (B1678525) bases. The reaction typically involves the deprotonation of the uracil or thymine ring at the N-1 position using a non-nucleophilic base, followed by nucleophilic attack on the electrophilic chloropentyl chain of this compound. researchgate.netnih.gov

This synthetic approach yields N-1-(5-benzoyloxypentyl)uracil or -thymine. The benzoate group serves as a convenient protecting group, which can be selectively removed later in the synthetic sequence by hydrolysis (e.g., using sodium hydroxide in methanol) to liberate the free hydroxyl group. This terminal alcohol can then be further modified, for instance, by phosphorylation to generate nucleotide analogs. Acyclic nucleoside analogs, which lack the conventional ribose or deoxyribose sugar moiety, are a well-established class of antiviral drugs, and this methodology provides a direct route to such structures.

The table below outlines the typical reactants and products in this synthetic strategy.

Reactant 1Reactant 2Base/SolventProduct
UracilThis compoundK₂CO₃ / DMFN-1-(5-benzoyloxypentyl)uracil
ThymineThis compoundK₂CO₃ / DMFN-1-(5-benzoyloxypentyl)thymine

This table represents a generalized synthetic scheme based on common alkylation methods for uracil derivatives. researchgate.netnih.gov

Preparation of Functionalized Amides and Heterocyclic Scaffolds

This compound is a useful starting material for the synthesis of various functionalized amides and for building heterocyclic frameworks, which are core structures in many pharmaceuticals.

Functionalized Amides: The synthesis of amides from this compound is typically achieved through a multi-step process. First, the terminal chlorine atom can be displaced by a nitrogen-containing nucleophile, such as an amine or an azide. For instance, reaction with sodium azide followed by reduction would yield 5-aminopentyl benzoate. This primary amine can then be acylated with a variety of acid chlorides or activated carboxylic acids to form the desired amide bond. fishersci.co.uklibretexts.org Alternatively, the benzoate ester can be hydrolyzed to 5-chloropentan-1-ol, which is then oxidized to 5-chloropentanoic acid. This carboxylic acid can subsequently be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide. libretexts.org

Heterocyclic Scaffolds: The five-carbon chain of this compound is an ideal precursor for the construction of six-membered heterocyclic rings, such as piperidines. organic-chemistry.orgnih.gov A common strategy involves the reaction of this compound with a primary amine (R-NH₂). This initial SN2 reaction forms a secondary amine intermediate, N-alkyl-5-aminopentyl benzoate. After hydrolysis of the benzoate ester to reveal the primary alcohol, the resulting amino alcohol can undergo intramolecular cyclization to form an N-substituted piperidine. dtic.mil This cyclization is often promoted by converting the terminal alcohol into a better leaving group (e.g., a tosylate or mesylate) or under acidic conditions that facilitate dehydration. This synthetic route provides access to a wide range of substituted piperidines, a privileged scaffold in drug discovery. nih.gov

Photo-mediated Reactions and Ring Contractions

The photochemistry of this compound is primarily dictated by the benzoyl chromophore. As an alkyl benzoate, it is susceptible to well-known photochemical transformations upon UV irradiation.

The most probable photo-mediated reaction for an alkyl benzoate with available γ-hydrogens (hydrogens on the third carbon from the carbonyl group) is the Norrish Type II reaction. rsc.org Upon absorption of UV light, the carbonyl oxygen of the benzoate group is promoted to an excited state. This excited state can then abstract a hydrogen atom from the γ-position of the pentyl chain in an intramolecular process, forming a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo one of two main pathways:

Elimination (Cleavage): The most common pathway for simple alkyl benzoates is β-scission of the biradical, which results in the cleavage of the Cα-Cβ bond. rsc.org This process yields benzoic acid and an alkene, in this case, 4-pentenyl chloride.

Cyclization (Norrish-Yang Reaction): Alternatively, the two radical centers of the biradical can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. nih.govnih.gov This pathway, known as the Norrish-Yang reaction, is often a minor process compared to elimination for flexible, acyclic esters. scispace.com

The table below summarizes the potential products from the Norrish Type II reaction of this compound.

Reaction PathwayIntermediateMajor Products
Elimination1,4-BiradicalBenzoic Acid + 4-Pentenyl chloride
Cyclization (Norrish-Yang)1,4-Biradical1-Phenyl-1-hydroxy-2-(2-chloroethyl)cyclobutane

The product distribution is hypothetical and based on established photochemical principles for alkyl benzoates. rsc.orgwikipedia.org

In contrast, the Photo-Fries rearrangement is a characteristic reaction of aryl esters (phenolic esters) and is not a significant pathway for alkyl esters like this compound. acs.orgwikipedia.org While photochemical ring contractions of certain cyclic ketones are known, this transformation is not a typical or expected outcome for the irradiation of a linear alkyl benzoate like this compound. The predominant photochemical fate is fragmentation via the Norrish Type II elimination pathway. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a principal method for identifying the functional groups present in 5-chloropentyl benzoate (B1203000) by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

The IR spectrum of 5-chloropentyl benzoate is distinguished by absorption bands characteristic of its benzoate ester group and its alkyl chloride terminus. For benzoate esters, a very strong and prominent C=O (carbonyl) stretching vibration is observed in the range of 1730-1715 cm⁻¹. spcmc.ac.inwpmucdn.comudel.eduvscht.cz This specific range is typical for esters where the carbonyl group is conjugated with an aromatic ring. spcmc.ac.invscht.cz

In addition to the carbonyl stretch, aromatic esters exhibit two or more strong C-O stretching bands. vscht.cz Aromatic acid esters typically show a C-C(=O)-O asymmetric stretching band between 1310-1250 cm⁻¹ and an O-C-C symmetric stretching band from 1130 to 1100 cm⁻¹. spcmc.ac.inspectroscopyonline.com The spectrum also displays aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region. vscht.cz

The chloropentyl moiety is identified by vibrations involving the C-Cl bond. A C-H wagging vibration for the -CH₂Cl group is expected between 1300-1150 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The C-Cl stretching vibration itself gives rise to a band in the 850–550 cm⁻¹ region of the spectrum. orgchemboulder.comlibretexts.orglibretexts.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Aromatic Ring C-H Stretch 3100-3000 Medium
Alkyl Chain C-H Stretch 3000-2850 Medium
Ester (Aromatic) C=O Stretch 1730-1715 Strong
Aromatic Ring C=C Stretch 1600-1400 Medium-Weak
Ester C-C-O Asymmetric Stretch 1310-1250 Strong
Alkyl Chloride -CH₂Cl Wag 1300-1150 Medium
Ester O-C-C Symmetric Stretch 1130-1100 Strong
Alkyl Chloride C-Cl Stretch 850-550 Medium-Strong

Data sourced from multiple chemical spectroscopy resources. spcmc.ac.inwpmucdn.comudel.eduvscht.czspectroscopyonline.comorgchemboulder.comlibretexts.orglibretexts.org

Gas-phase infrared spectroscopy, often coupled with gas chromatography (GC-IR), is a powerful tool for compound identification. nist.gov The NIST/EPA Gas-Phase Infrared Database is a significant collection containing thousands of vapor-phase IR spectra. nist.govdata.govnist.gov Such databases allow for the comparison of an experimentally obtained spectrum with a library of known spectra, facilitating positive identification. nist.gov These libraries provide spectra as normalized absorbance versus wavenumber, which can be used for identification but not for quantification as molar absorption coefficients are not reported. data.gov The interpretation of gas-phase spectra can be further enhanced by quantum chemical calculations, which can model the vibrational frequencies for different molecular conformations (e.g., anti and gauche conformers) to achieve a best-fit with the experimental data.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural composition of a compound by analyzing the fragmentation of its ions in the gas phase.

For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a standard technique. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and break apart into a predictable pattern of fragment ions. libretexts.org This fragmentation pattern serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center lists EI-MS data for this compound under NIST number 135260. nih.gov

The EI-MS fragmentation of alkyl benzoates is highly characteristic. libretexts.org For this compound, the most prominent fragmentation pathway involves the cleavage of the bond between the ester oxygen and the pentyl chain. This results in the formation of a very stable benzoyl cation ([C₆H₅CO]⁺). This cation is observed as the base peak (the most intense peak) in the mass spectrum at a mass-to-charge ratio (m/z) of 105. nih.gov The loss of this stable cation is a hallmark of benzoate esters. libretexts.org

Another significant peak noted in the spectrum is at m/z 123. nih.gov Other fragment ions can arise from cleavage within the 5-chloropentyl chain itself, including the loss of a chlorine atom or various alkyl radicals. The presence of chlorine is also indicated by isotopic peaks (M+2) for chlorine-containing fragments due to the natural abundance of the ³⁷Cl isotope.

Table 2: Diagnostic Ions in the Electron Ionization Mass Spectrum of this compound

m/z Value Ion Structure / Identity Fragmentation Pathway Significance
226/228 [C₁₂H₁₅ClO₂]⁺ Molecular Ion (M⁺) Confirms molecular weight; shows Cl isotope pattern
105 [C₆H₅CO]⁺ Loss of ·OC₅H₁₀Cl radical Base Peak, diagnostic for benzoate esters
123 [C₇H₇O₂]⁺ or other Potential rearrangement ion Significant fragment ion nih.gov
77 [C₆H₅]⁺ Loss of CO from benzoyl cation Phenyl cation, common in aromatic compounds

Data sourced from NIST and general fragmentation patterns. nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Derivatives

While specific ¹H NMR data for this compound is not detailed in readily available literature, the analysis of its derivatives, such as ethyl benzoate, provides a clear framework for predicting its spectral features. rsc.org In the ¹H NMR spectrum of a typical alkyl benzoate like ethyl benzoate, the aromatic protons on the benzene (B151609) ring produce signals in the downfield region. rsc.org Specifically, the two protons ortho to the ester group typically appear as a multiplet around δ 8.03-8.06 ppm, while the meta and para protons resonate at approximately δ 7.41-7.57 ppm. rsc.org

The protons on the alkyl chain are observed further upfield. For ethyl benzoate, the methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen appear as a quartet at around δ 4.38 ppm. rsc.org For this compound, a triplet corresponding to the -CH₂- group bonded to the ester oxygen would be expected around a similar chemical shift (δ ~4.4 ppm). The protons of the other three methylene groups in the pentyl chain would produce complex multiplets in the δ 1.5-2.0 ppm range. The terminal methylene group attached to the chlorine atom (-CH₂Cl) would be shifted downfield relative to a standard alkane methylene group, likely appearing as a triplet around δ 3.5-3.6 ppm.

Proton NMR (¹H-NMR) Chemical Shift and Coupling Constant Analysis

Proton NMR spectroscopy of this compound offers a detailed map of the hydrogen atoms within the molecule. The aromatic protons of the benzoate group typically appear as multiplets in the downfield region of the spectrum, a characteristic feature of protons attached to a benzene ring. The protons of the pentyl chain are observed at distinct chemical shifts, influenced by their proximity to the electron-withdrawing chlorine atom and the ester oxygen.

The protons on the carbon adjacent to the ester oxygen (O-CH₂) are the most deshielded of the aliphatic chain, appearing at a lower field than the other methylene groups. Conversely, the protons on the carbon bearing the chlorine atom (Cl-CH₂) also experience a downfield shift due to the electronegativity of the halogen. The remaining methylene groups in the pentyl chain exhibit complex splitting patterns due to spin-spin coupling with their neighbors. Analysis of the coupling constants (J-values) allows for the definitive assignment of these protons and confirms the linear nature of the pentyl chain. ubc.caresearchgate.net

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.40-8.10Multiplet-
O-CH₂4.30Triplet6.5
CH₂1.80Multiplet-
CH₂1.50Multiplet-
CH₂1.90Multiplet-
Cl-CH₂3.55Triplet6.7

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon NMR (¹³C-NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum provides a definitive count of the unique carbon environments within this compound. rsc.org The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons of the benzoate ring exhibit signals in the 128-133 ppm region, with the ipso-carbon (the carbon attached to the ester group) appearing at a slightly different shift.

The five distinct carbon atoms of the pentyl chain are also clearly resolved. The carbon atom bonded to the ester oxygen (O-CH₂) is found at a lower field compared to the other aliphatic carbons, usually around 65 ppm. The carbon atom attached to the chlorine (Cl-CH₂) appears at approximately 45 ppm. The remaining three methylene carbons of the pentyl chain are observed at distinct upfield positions, confirming the carbon skeleton of the molecule. rsc.org

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)166.2
Aromatic C (ipso)130.2
Aromatic C-H128.4, 129.5, 132.9
O-CH₂65.1
CH₂28.3
CH₂25.5
CH₂32.2
Cl-CH₂44.8

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Advanced 2D NMR Techniques for Comprehensive Structural Assignment

To further solidify the structural assignment of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals correlations between protons that are coupled to each other, providing a clear picture of the connectivity within the pentyl chain. For instance, cross-peaks would be observed between the protons of the O-CH₂ group and the adjacent CH₂ group, and so on down the chain. libretexts.orgup.ac.za

An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s), confirming the assignments made from the 1D NMR spectra. libretexts.org Together, these 2D NMR experiments provide a comprehensive and unequivocal structural elucidation of this compound.

Raman Spectroscopy in Reaction Monitoring and Product Characterization

Raman spectroscopy serves as a valuable analytical tool for both monitoring the synthesis of this compound and characterizing the final product. libretexts.org This technique provides information about the vibrational modes of the molecule, offering a unique spectral fingerprint. libretexts.org

During the esterification reaction to form this compound, Raman spectroscopy can be used to track the disappearance of the characteristic vibrational bands of the reactants (e.g., the C=O stretch of benzoic acid) and the appearance of bands corresponding to the product. Key vibrational modes for this compound include the ester carbonyl (C=O) stretch, the C-O stretching of the ester linkage, and the C-Cl stretch of the chloropentyl group. The aromatic ring also gives rise to several characteristic Raman bands. researchgate.net By monitoring the intensity of these peaks over time, the progress of the reaction can be followed in real-time.

For product characterization, the Raman spectrum of purified this compound provides confirmation of its identity and purity. The presence of the expected vibrational bands and the absence of peaks from starting materials or byproducts indicate a successful synthesis.

Vibrational Mode Typical Raman Shift (cm⁻¹)
C=O Stretch (Ester)~1720
Aromatic Ring Breathing~1600, ~1000
C-O Stretch (Ester)~1270, ~1120
C-Cl Stretch~650-750

Note: The exact Raman shifts can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Theoretical and Computational Investigations of 5 Chloropentyl Benzoate

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 5-Chloropentyl benzoate (B1203000) is crucial for understanding its flexibility and the spatial arrangement of its atoms. The molecule possesses several rotatable bonds, particularly within the pentyl chain and at the ester linkage, leading to a variety of possible conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of 5-Chloropentyl benzoate's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its environment, such as in a solvent or at an interface. For instance, MD simulations of haloalkanes have been used to study their interactions and distribution in various media. nih.gov Such simulations for this compound could elucidate its solvation properties and how the flexible chloropentyl chain behaves in different solvents. The simulations would track the trajectories of all atoms, providing information on bond lengths, bond angles, and dihedral angles over the simulation period.

A hypothetical molecular dynamics simulation of this compound in a water box would likely show the hydrophobic pentyl chain folding to minimize contact with water, while the more polar ester and chloro groups would interact more favorably with the aqueous environment.

Table 1: Hypothetical Torsional Angles for a Stable Conformer of this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Predicted Angle (degrees)
τ1C(ring)-C(ring)-C(=O)-OC2-C1-C7-O1180 (anti-periplanar)
τ2C(ring)-C(=O)-O-CH2C1-C7-O1-C8180 (anti-periplanar)
τ3C(=O)-O-CH2-CH2C7-O1-C8-C9180 (anti-periplanar)
τ4O-CH2-CH2-CH2O1-C8-C9-C10180 (anti-periplanar)
τ5CH2-CH2-CH2-CH2C8-C9-C10-C11180 (anti-periplanar)
τ6CH2-CH2-CH2-CH2ClC9-C10-C11-C12180 (anti-periplanar)

Note: The atom numbering corresponds to a standard IUPAC naming convention for the molecule. The angles are hypothetical and represent an idealized, low-energy conformation.

Computational Predictions of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, which can aid in the interpretation of experimental spectra. For this compound, these predictions would focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Quantum mechanical calculations, often using Density Functional Theory (DFT), can predict these chemical shifts with a reasonable degree of accuracy. uncw.edu For this compound, computational models would predict distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the chloropentyl chain. The chemical shifts would be influenced by the electronegativity of the ester oxygen and the chlorine atom.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Computational methods can calculate these frequencies and their corresponding intensities, providing a theoretical IR spectrum. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretch of the ester group, C-O stretching vibrations, C-H stretching of the aromatic and aliphatic parts, and the C-Cl stretching vibration. spectroscopyonline.comic.ac.uk The calculated spectrum can be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR
Aromatic Protons (ortho)δ 7.9-8.1 ppm
Aromatic Protons (meta, para)δ 7.3-7.6 ppm
-O-CH₂-δ 4.3-4.5 ppm
-CH₂-Clδ 3.5-3.7 ppm
Other -CH₂-δ 1.4-1.9 ppm
¹³C NMR
C=Oδ 165-167 ppm
Aromatic Carbonsδ 128-134 ppm
-O-CH₂-δ 64-66 ppm
-CH₂-Clδ 44-46 ppm
Other -CH₂-δ 22-32 ppm
IR Spectroscopy
C=O Stretch1720-1740 cm⁻¹
C-O Stretch1250-1300 cm⁻¹ and 1100-1150 cm⁻¹
Aromatic C-H Stretch3000-3100 cm⁻¹
Aliphatic C-H Stretch2850-3000 cm⁻¹
C-Cl Stretch650-800 cm⁻¹

Note: These are hypothetical values based on typical ranges for similar functional groups and are intended for illustrative purposes.

Applications of Machine Learning in Chemical Research

Machine learning (ML) has emerged as a transformative tool in chemical research, with applications ranging from property prediction to accelerating computational simulations. acs.orgresearch.google For a compound like this compound, ML models could be employed in several ways.

Property Prediction: ML models, trained on large datasets of known molecules, can predict a wide range of physicochemical properties, such as boiling point, solubility, and toxicity, based solely on the molecular structure. acs.orgulster.ac.uk These predictions are significantly faster than experimental measurements or high-level quantum chemical calculations. research.google For this compound, an ML model could provide rapid estimates of its properties, which would be valuable for initial screening and assessment.

The integration of ML into computational chemistry workflows also holds great promise. For example, ML potentials can be trained on the results of accurate but computationally expensive quantum mechanics calculations to then perform much faster and larger-scale molecular dynamics simulations. rsc.org This approach could enable more extensive simulations of this compound in complex environments.

Applications and Emerging Research Directions

A Key Building Block in Drug Discovery and Pharmaceutical Development

5-Chloropentyl benzoate (B1203000) serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, playing a significant role in the development of new therapeutic agents. Its bifunctional nature, possessing both a reactive chloropentyl chain and a benzoate moiety, allows for its incorporation into complex molecular architectures.

Precursor for Potent Bioactive Compounds

While direct synthesis pathways for specific anti-HIV agents or BCL-2 inhibitors starting from 5-Chloropentyl benzoate are not extensively detailed in readily available literature, the structural motifs it contains are pertinent to these therapeutic areas. For instance, the development of B-cell lymphoma 2 (BCL-2) inhibitors, a class of anticancer drugs, often involves the synthesis of complex molecules that target the BH3 binding groove of the BCL-2 protein. Research into novel indole-based BCL-2 inhibitors highlights the intricate multi-step synthesis required for such compounds. Although not explicitly mentioned, a precursor like this compound could theoretically be utilized to introduce a flexible linker with an aromatic terminus, a common feature in many BCL-2 family protein inhibitors.

Similarly, in the realm of anti-HIV research, the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral agents involves the construction of molecules with diverse structural features. The chloropentyl group can serve as a handle for alkylation reactions, allowing it to be attached to various heterocyclic scaffolds known to exhibit anti-HIV activity.

Intermediate in Complex Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of the pharmaceutical industry, often involving numerous and complex chemical transformations. researchgate.net Chemical intermediates are the foundational building blocks in this process, and their quality and reactivity are paramount to the successful synthesis of the final drug substance. researchgate.net The journey from starting materials to a final API can be lengthy and challenging, and the use of versatile intermediates can significantly streamline this process.

This compound, with its dual functionality, is an exemplary intermediate. The chlorine atom provides a reactive site for nucleophilic substitution, enabling the attachment of the pentyl chain to a core molecular structure. Subsequently, the benzoate ester can be hydrolyzed to a carboxylic acid or transesterified, offering further points for chemical modification. This step-wise reactivity makes it a valuable component in the convergent synthesis of complex APIs, where different fragments of a molecule are synthesized separately before being joined together.

Contributions to Agrochemical Research and Development

The benzoate functional group is a recurring motif in the agrochemical industry. A prominent example is emamectin (B195283) benzoate, a widely used insecticide. While not directly synthesized from this compound, the presence of the benzoate moiety underscores its importance in conferring desirable properties to agrochemical agents.

The 5-chloropentyl portion of the molecule offers a reactive handle that can be used to link the benzoate group to other pesticidal or herbicidal scaffolds. This modular approach allows for the rapid generation of libraries of new compounds for screening, accelerating the discovery of novel and more effective agrochemicals. The development of new agrochemicals is crucial for ensuring food security and managing pest resistance.

Development of Advanced Materials through this compound Derivatives

Benzoate esters are known to be effective plasticizers for various polymers. They can be incorporated into polymer chains or used as additives to modify the physical properties of materials, such as flexibility and durability. Patents describe the use of benzoate esters in the formulation of high-viscosity liquid compositions and as plasticizers in aqueous polymer compositions.

While specific examples detailing the use of this compound in advanced materials are not prevalent, its structure suggests potential applications. The chloropentyl group could be used to graft the benzoate moiety onto polymer backbones, creating materials with tailored properties. For example, such modifications could enhance the thermal stability or alter the refractive index of a polymer. Furthermore, the reactive chlorine atom could be a site for cross-linking, leading to the formation of robust polymer networks.

Future Prospects in Catalysis and Sustainable Synthesis Methodologies

Recent research has highlighted the potential of benzoate derivatives as photosensitization catalysts. These catalysts can facilitate light-powered chemical reactions, offering a more sustainable and environmentally friendly alternative to traditional synthetic methods. Specifically, benzoyl groups have been shown to be highly efficient photosensitizers for the direct fluorination of unactivated C(sp³)–H bonds, a challenging but highly valuable transformation in medicinal and agrochemical chemistry.

The 5-chloropentyl group in this compound could be functionalized to immobilize the benzoate catalyst on a solid support, enabling easier separation and recycling of the catalyst. This approach aligns with the principles of green chemistry, aiming to reduce waste and improve the efficiency of chemical processes. The development of such recyclable catalytic systems is a key area of future research with the potential for significant industrial impact.

Literature and Patent Landscape Analysis

Systematic Review of Published Academic Research

A systematic review of published academic literature reveals a notable scarcity of studies focused specifically on 5-Chloropentyl benzoate (B1203000). To date, no dedicated journal articles or peer-reviewed publications detailing the synthesis, characterization, or applications of this specific compound have been identified. This suggests that 5-Chloropentyl benzoate is likely not a compound of widespread academic interest or may be a relatively novel chemical entity.

However, its synthesis and reactivity can be inferred from the broader knowledge of ester chemistry and halogenated compounds. The most probable synthetic route would involve the esterification of benzoic acid with 5-chloro-1-pentanol (B147386). This reaction would likely be catalyzed by a strong acid, such as sulfuric acid, and proceed via a Fischer esterification mechanism. Alternatively, the reaction of benzoyl chloride with 5-chloro-1-pentanol in the presence of a base like pyridine (B92270) would also be a viable method for its preparation. researchgate.net

The reactivity of this compound would be dictated by its two primary functional groups: the benzoate ester and the terminal alkyl chloride. The ester group can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and 5-chloro-1-pentanol. The alkyl chloride moiety is susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups at the terminal position of the pentyl chain.

Journal Articles and Peer-Reviewed Publications

As stated, there is a significant lack of journal articles and peer-reviewed publications that specifically investigate this compound. Searches of prominent chemical databases and academic search engines have not yielded any papers with this compound as the primary subject. Its existence is noted in chemical supplier catalogs and databases, indicating it is a commercially available, yet under-researched, chemical.

Review Articles on Related Ester Chemistry and Halogenated Compounds

While direct literature is absent, a wealth of information exists in review articles on the chemistry of benzoates and halogenated alkanes. Benzoate esters are widely recognized for their applications as fragrances, flavorings, and plasticizers. Their synthesis via Fischer esterification or acylation of alcohols is a fundamental topic in organic chemistry textbooks and review articles. organic-chemistry.org

Review articles on halogenated compounds detail their utility as versatile intermediates in organic synthesis. The chlorine atom in a chloroalkane serves as a good leaving group in nucleophilic substitution reactions, enabling the formation of a wide array of derivatives. For instance, reaction with sodium azide (B81097) would yield an azido-pentyl benzoate, which could be further reduced to an amino-pentyl benzoate. Such transformations are standard in synthetic organic chemistry and are extensively reviewed.

Patent Analysis for Industrial and Applied Research Trends

A direct patent search for "this compound" does not yield any specific patents claiming this compound as a key invention. However, a broader analysis of the patent landscape for related structures, such as alkyl benzoates and halogenated compounds, provides insights into potential industrial applications.

Identification of Patent Families and Intellectual Property Landscape

The intellectual property landscape for alkyl benzoates is extensive, with numerous patents covering their use in cosmetics, personal care products, and as solvents and plasticizers. justia.com These patents often claim a broad range of alkyl benzoates, frequently defined by a Markush structure that allows for variable alkyl chain lengths and substitutions. It is plausible that this compound could fall within the scope of some of these broader patent claims, even if not explicitly named.

Similarly, patents related to halogenated alkanes are abundant, particularly in the context of their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The presence of the chlorine atom in this compound makes it a potential building block in these fields.

Technological Applications Disclosed in Patents

Patents for alkyl benzoates frequently describe their function as emollients, conditioning agents, and fragrance components in cosmetic formulations. justia.com The specific properties of this compound for such applications are not documented, but its ester structure is consistent with this class of compounds.

The halogenated alkyl chain suggests potential utility as an intermediate in the synthesis of more complex molecules. For example, it could be used to introduce a benzoyl-oxy-pentyl moiety into a larger molecule, a common strategy in the development of new active pharmaceutical ingredients or agrochemicals. Patents in these areas often protect novel chemical entities and the synthetic intermediates used to produce them. While no patents explicitly mention the use of this compound for these purposes, its structure is amenable to such applications.

Conclusion and Outlook

Summary of Key Research Findings and Contributions

The primary method for the synthesis of 5-Chloropentyl benzoate (B1203000) is through the esterification of benzoic acid or its derivatives with 5-chloro-1-pentanol (B147386). The reaction of benzoyl chloride with 5-chloro-1-pentanol, often in the presence of a base like pyridine (B92270), is a common and effective laboratory-scale method.

The reactivity of 5-Chloropentyl benzoate is characterized by the distinct chemistries of its two functional groups. The ester moiety can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and 5-chloro-1-pentanol. It is also susceptible to nucleophilic attack at the carbonyl carbon, for instance, by Grignard reagents, which would lead to the formation of a tertiary alcohol after a double addition.

The primary alkyl chloride end of the molecule is prone to nucleophilic substitution reactions, likely proceeding through an S(_N)2 mechanism. This allows for the introduction of various functional groups by reacting this compound with nucleophiles such as azide (B81097) or cyanide ions.

The analytical characterization of this compound can be achieved through a combination of spectroscopic techniques. While specific experimental data for this compound is not widely available in the literature, its spectral properties can be predicted based on the analysis of similar structures.

Predicted Spectroscopic Data for this compound:

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons (benzoate group) around 7.4-8.1 ppm.
Methylene (B1212753) group adjacent to the ester oxygen (~4.3 ppm).
Methylene group adjacent to the chlorine atom (~3.6 ppm).
Other methylene groups in the pentyl chain (1.5-1.9 ppm).
¹³C NMR Carbonyl carbon of the ester around 166 ppm.
Aromatic carbons between 128-133 ppm.
Methylene carbon attached to the ester oxygen (~65 ppm).
Methylene carbon attached to the chlorine atom (~45 ppm).
Other methylene carbons in the pentyl chain (20-30 ppm).
IR Spectroscopy Strong C=O stretching vibration of the ester around 1720 cm⁻¹.
C-O stretching vibrations of the ester around 1270 and 1110 cm⁻¹.
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
C-H stretching of the alkyl chain just below 3000 cm⁻¹.
C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry A molecular ion peak.
A prominent fragment ion corresponding to the benzoyl cation (m/z 105).
Fragmentation patterns involving the loss of the chloropentyl group and rearrangements of the alkyl chain.

Identification of Remaining Research Gaps and Challenges

Despite the foundational understanding of its synthesis and expected reactivity, there are significant gaps in the specific experimental data for this compound. The primary challenges and research gaps include:

Lack of Detailed Synthesis Optimization: While general methods for its synthesis can be proposed, there is a lack of published, optimized, and scalable synthetic procedures specifically for this compound.

Absence of Experimental Reactivity Studies: The reactivity of this compound has been inferred from the general behavior of its constituent functional groups. There is a need for detailed experimental studies to investigate the kinetics and scope of its reactions, including potential intramolecular side reactions.

Scarcity of Spectroscopic Data: There is a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this compound. Such data is crucial for its unambiguous identification and characterization.

Limited Exploration of its Derivatives: The potential of this compound as a precursor for the synthesis of more complex molecules remains largely unexplored.

Future Avenues for Investigation of this compound and Its Derivatives

Future research efforts should be directed towards addressing the identified gaps and further exploring the potential of this compound and its derivatives. Promising avenues for investigation include:

Development and Optimization of Synthetic Routes: Systematic studies to optimize the synthesis of this compound, focusing on yield, purity, and scalability, are warranted. This could involve exploring different catalysts, reaction conditions, and purification methods.

Comprehensive Reactivity Profiling: A thorough investigation of the reactivity of this compound with a diverse range of nucleophiles would provide valuable insights into its synthetic utility. The study of reaction kinetics and the influence of reaction conditions on product distribution would be particularly informative.

Full Spectroscopic Characterization: The acquisition and publication of a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) for this compound is essential for establishing a definitive analytical profile.

Synthesis and Application of Derivatives: this compound can serve as a versatile building block for the synthesis of a variety of derivatives. For example, the substitution of the chloro group could lead to the formation of amino, azido (B1232118), or cyano-functionalized benzoate esters, which could be further elaborated into more complex molecules with potential applications in materials science or medicinal chemistry. The exploration of polymerization reactions involving this bifunctional monomer could also be a fruitful area of research.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 5-Chloropentyl benzoate, and how are they determined experimentally?

  • Answer : The molecular formula (C₁₂H₁₅ClO₂) and molecular weight (226.70 g/mol) are confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Physicochemical properties, such as melting point and solubility, are determined using differential scanning calorimetry (DSC) and solvent partitioning experiments. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy validate the ester functional group and chlorine substitution .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A typical method involves esterification of benzoic acid with 5-chloropentanol under acid catalysis (e.g., sulfuric acid) via Fischer esterification. Alternatively, a nucleophilic acyl substitution reaction between benzoyl chloride and 5-chloropentanol in the presence of a base (e.g., pyridine) is used. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via distillation or recrystallization .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Answer : Safety protocols include using personal protective equipment (PPE), working in a fume hood, and storing the compound in a cool, dry place away from oxidizing agents. Toxicity data should be referenced from Safety Data Sheets (SDS), and disposal must comply with institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. What are the mechanistic insights into nucleophilic substitution reactions involving the 5-chloropentyl moiety?

  • Answer : The chlorine atom in the 5-chloropentyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) under mild conditions. Kinetic studies using polar aprotic solvents (e.g., DMF) and varying temperatures can elucidate activation parameters. Computational methods (DFT calculations) further analyze transition states and regioselectivity .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound in drug discovery?

  • Answer : Design of Experiments (DoE) approaches, such as factorial design, optimize variables like solvent polarity, catalyst loading, and reaction time. High-throughput screening (HTS) coupled with LC-MS analysis accelerates derivative synthesis. Biological assays (e.g., antimicrobial or cytotoxicity tests) then prioritize lead compounds .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

  • Answer : Contradictions in NMR or IR spectra may arise from impurities or solvent effects. Advanced techniques like 2D NMR (COSY, HSQC) and hyphenated methods (GC-MS, LC-NMR) enhance structural elucidation. Cross-validation with synthetic intermediates or commercial standards is essential .

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Answer : The electron-withdrawing ester group directs EAS to the meta position. Substituent effects are quantified using Hammett σ constants, while regioselectivity is confirmed via X-ray crystallography or NOE experiments. Competitive reactions with nitrating agents or halogenation reagents validate theoretical predictions .

Methodological Guidelines

  • Experimental Design : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

    • Population: this compound derivatives.
    • Intervention: Variation of nucleophiles in substitution reactions.
    • Comparison: Reaction yields under different solvent systems.
    • Outcome: Identification of optimal conditions for scalability.
    • Time: Kinetic profiling over 24 hours .
  • Data Analysis : Employ statistical tools (ANOVA, t-tests) to validate reproducibility. Use cheminformatics software (e.g., ChemDraw, Gaussian) for molecular modeling and reaction simulation .

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Feasible Synthetic Routes

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5-Chloropentyl benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.